5-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-2-carboxylic acid
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Overview
Description
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid is a heterobifunctional crosslinker. It is primarily used in the development of PROTAC degraders for targeted protein degradation and other bifunctional molecules in chemical biology . The compound’s structure incorporates rigidity into the linker region, which can impact the 3D orientation of molecules and optimize drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid involves multiple steps. One common method includes the reaction of 4-(tert-butoxycarbonyl)piperazine with pyrimidine-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine and pyrimidine rings.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected amine derivative and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid has several scientific research applications:
Chemical Biology: It is used as a crosslinker in the development of PROTAC degraders for targeted protein degradation.
Drug Development: The compound’s ability to optimize drug-like properties makes it valuable in the design of new therapeutic agents.
Bioconjugation: It is employed in the synthesis of bifunctional molecules for various bioconjugation applications.
Mechanism of Action
The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid involves its role as a crosslinker in PROTAC degraders. PROTACs (Proteolysis Targeting Chimeras) are molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system . The compound facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-2-carboxylic acid is unique due to its specific structure that incorporates rigidity into the linker region, impacting the 3D orientation of molecules and optimizing drug-like properties . This makes it particularly valuable in the development of PROTAC degraders and other bifunctional molecules in chemical biology .
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)10-8-15-11(12(19)20)16-9-10/h8-9H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
GIOIZAUJAHWUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
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